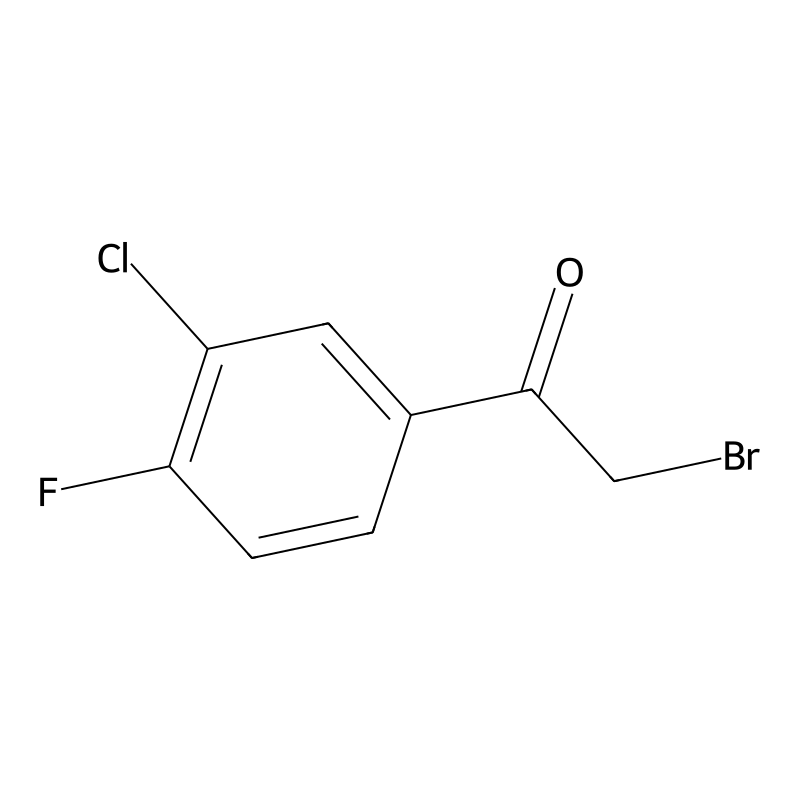2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Heterocycles
Heterocycles are organic molecules with a ring structure containing atoms of different elements, most commonly nitrogen, sulfur, or oxygen. 2-Bromo-3'-chloro-4'-fluoroacetophenone's reactivity is particularly useful for the synthesis of specific heterocycles, including:
Pyrazines
Pyrazines are six-membered heterocycles containing two nitrogen atoms in the ring. Studies have shown that 2-Bromo-3'-chloro-4'-fluoroacetophenone can be used as a starting material for the synthesis of substituted pyrazines through reactions with various hydrazines [].
Thiazoles
Thiazoles are five-membered heterocycles containing a nitrogen and a sulfur atom in the ring. 2-Bromo-3'-chloro-4'-fluoroacetophenone can be condensed with thiourea to form thiazolyl derivatives []. These derivatives have been explored for their potential applications as cystic fibrosis transmembrane conductance regulator (CFTR) correctors, glutathione S-transferase Omega 1 inhibitors, and antiparasitic agents against Trypanosoma brucei [].
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone is an organic compound characterized by the molecular formula C8H5BrClF. This halogenated ketone features a bromine atom at the second position, a chlorine atom at the para position, and a fluorine atom at the ortho position relative to the carbonyl group on a phenyl ring. The unique arrangement of these halogens imparts distinct electronic properties to the molecule, making it a subject of interest in various fields of chemical research and application .
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, facilitating the formation of various derivatives.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Oxidation: The compound can be oxidized to produce carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
The biological activity of 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone is primarily linked to its interactions with enzymes and biological molecules. The compound may inhibit specific enzyme activities by forming covalent bonds with active site residues. Its halogenated structure allows it to engage in significant interactions with nucleophilic sites in proteins and nucleic acids, which can lead to alterations in their functions.
The synthesis of 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone can be achieved through various methods, including:
- Halogenation of Precursor Compounds: A common method involves the bromination of 1-(3-chloro-4-fluorophenyl)ethanone using bromine or a brominating agent like N-bromosuccinimide under controlled conditions.
- Industrial Production: In industrial settings, continuous flow processes may be employed to ensure consistent quality and yield. Automated systems allow precise control over reaction parameters such as temperature and reagent concentration, crucial for scaling up synthesis .
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone finds applications in several domains:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Medicinal Chemistry: Investigated as a building block for new drugs targeting specific enzymes or receptors.
- Biological Studies: Used to explore interactions between halogenated compounds and biological systems, particularly their effects on enzyme activity and cellular processes.
Research on 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone has focused on its interactions with various biological targets. Studies indicate that its halogenated nature enhances its reactivity with nucleophiles in biological systems, potentially leading to modifications that affect protein function and cellular signaling pathways. Understanding these interactions is crucial for developing therapeutic agents based on this compound.
Several compounds share structural similarities with 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone | 0.88 |
| 2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone | 0.94 |
| 2-Bromo-1-(4-chloro-3,5-difluorophenyl)ethanone | 0.98 |
| 2-Bromo-1-(3-fluorophenyl)ethanone | 1.00 |
| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | 0.85 |
Uniqueness
The uniqueness of 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone lies in its specific substitution pattern of halogens. This arrangement not only influences its reactivity but also provides distinct chemical and biological properties that are advantageous for targeted applications in synthetic chemistry and medicinal development. The combination of bromine, chlorine, and fluorine atoms allows for selective interactions that differentiate it from other similar compounds .
XLogP3
GHS Hazard Statements
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








